tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
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Overview
Description
Tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid is a unique and complex organic compound characterized by its tricyclic structure. This compound is known for its stability and rigidity, making it an interesting subject of study in various fields of chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid typically involves the use of intramolecular cyclopropanation reactions. One common method includes the Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening . This method is efficient and allows for the creation of the tricyclic core structure necessary for the compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of advanced catalysts and controlled reaction environments are crucial for maintaining the integrity of the compound during production .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the carboxylic acid group into other functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Various halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s stability makes it useful in the study of enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential use in drug development due to its unique structural properties.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid exerts its effects is primarily through its interaction with molecular targets such as enzymes and proteins. The rigid structure of the compound allows it to fit into specific binding sites, influencing biochemical pathways and reactions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane: Another tricyclic compound with similar structural features but different chemical properties.
Tricyclo[3.2.1.0,2,7]octane: Shares a similar core structure but differs in the arrangement of its atoms and functional groups.
Uniqueness
Tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid is unique due to its specific tricyclic structure, which provides exceptional stability and rigidity. This makes it particularly valuable in applications requiring durable and stable compounds .
Properties
CAS No. |
19027-07-7 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
tricyclo[3.3.0.03,7]octane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-8(11)9-3-5-1-7(9)2-6(5)4-9/h5-7H,1-4H2,(H,10,11) |
InChI Key |
CUXHLQQMYVCIRY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1CC2(C3)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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